An In-depth Technical Guide to 4-Amino-3-bromo-2-chloropyridine (CAS: 215364-85-5): Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Amino-3-bromo-2-chloropyridine (CAS: 215364-85-5): Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Amino-3-bromo-2-chloropyridine, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a detailed and validated synthetic protocol, explore the underlying principles of its reactivity, and illustrate its application in the synthesis of advanced pharmaceutical intermediates, specifically kinase inhibitors.
Core Molecular Characteristics
4-Amino-3-bromo-2-chloropyridine, also known by its IUPAC name 3-bromo-2-chloropyridin-4-amine, is a highly functionalized pyridine ring. This trifecta of substituents—an electron-donating amino group and two electron-withdrawing halogens—creates a unique electronic landscape that dictates its reactivity and utility as a versatile synthetic intermediate.[1][2][3]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and characterization.[4]
| Property | Value | Reference(s) |
| CAS Number | 215364-85-5 | |
| Molecular Formula | C₅H₄BrClN₂ | |
| Molecular Weight | 207.46 g/mol | |
| Appearance | White to light yellow or yellow-brown crystalline powder | [3][5] |
| Melting Point | 148-153 °C | |
| Boiling Point | 329 °C (Predicted) | [5] |
| Density | 1.834 g/cm³ (Predicted) | [5] |
| InChI Key | KTWAUKYSQFZIET-UHFFFAOYSA-N | |
| SMILES | Nc1ccnc(Cl)c1Br | |
| Storage | 2-8°C, under inert atmosphere, away from light and moisture | [3] |
Safety and Handling
4-Amino-3-bromo-2-chloropyridine is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use only in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage Class: 6.1C (Combustible, acute toxic category 3)
Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Synthesis of 4-Amino-3-bromo-2-chloropyridine
The most direct and commonly cited synthesis of this compound is via the electrophilic bromination of 4-Amino-2-chloropyridine. The rationale behind this approach is the activating and ortho-, para-directing effect of the amino group, which facilitates the selective installation of the bromine atom at the C-3 position.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from patent literature, providing a field-proven method for laboratory-scale synthesis.[6]
Materials:
-
4-Amino-2-chloropyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Acetic Acid (ACS grade)
-
Ethanol
-
Petroleum Ether (or Hexanes)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Amino-2-chloropyridine (e.g., 2.0 g, 15.56 mmol) in acetic acid (20 mL).
-
Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (e.g., 2.77 g, 15.56 mmol) portion-wise, ensuring the internal temperature remains low.
-
Causality Insight: The reaction is cooled to control the rate of the exothermic bromination and minimize potential side reactions. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the electrophilic substitution.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid. Add ethanol and co-evaporate (azeotropic distillation) to remove residual acetic acid.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of 10-20% ethyl acetate in petroleum ether.
-
Trustworthiness Check: This purification step is critical for removing unreacted starting material and any potential di-brominated byproducts, ensuring the high purity required for subsequent reactions.
-
-
Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-Amino-3-bromo-2-chloropyridine as a white solid (Expected Yield: ~62%).[6]
Characterization: The final product should be characterized by LCMS, ¹H NMR, and ¹³C NMR to confirm its identity and purity. LCMS analysis should show a peak corresponding to [M+H]⁺ at m/z 207/209, reflecting the isotopic pattern of bromine.
Chemical Reactivity and Mechanistic Rationale
The synthetic power of 4-Amino-3-bromo-2-chloropyridine stems from the differential reactivity of its three functional groups. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction of halopyridines.
Nucleophilic Aromatic Substitution (SNAr)
The nitrogen atom in the pyridine ring withdraws electron density, particularly from the C-2 (ortho) and C-4 (para) positions. This creates partial positive charges at these carbons, making them electrophilic and thus prime targets for nucleophilic attack.
Caption: Electronic influence of the nitrogen atom on the pyridine ring.
In 4-Amino-3-bromo-2-chloropyridine, both the C-2 chloro and C-4 amino positions are activated. However, chlorine is an excellent leaving group, while the amino group is not. Therefore, SNAr reactions will preferentially occur at the C-2 position, displacing the chloride. The amino group at C-4 further activates this position for nucleophilic attack through resonance stabilization of the intermediate (Meisenheimer complex).
Palladium-Catalyzed Cross-Coupling Reactions
The C-3 bromine atom is the primary site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This differential reactivity allows for highly selective functionalization.
| Reaction Type | Reactive Site | Bond Formed | Rationale |
| Suzuki-Miyaura | C-3 (Bromo) | C-C | C-Br bond has lower bond dissociation energy than C-Cl, favoring oxidative addition to Pd(0). |
| Buchwald-Hartwig | C-3 (Bromo) | C-N | Same principle of differential reactivity in the oxidative addition step. |
| Nucleophilic Aromatic Substitution | C-2 (Chloro) | C-Nu | Position is electronically activated by the ring nitrogen, and chloride is a good leaving group. |
Application in Kinase Inhibitor Synthesis
A significant and documented application of 4-Amino-3-bromo-2-chloropyridine is its use as a key intermediate in the synthesis of complex heterocyclic scaffolds for kinase inhibitors. Patent WO2016/133838 describes its use in preparing compounds targeting kinases such as JAK2 and SYK, which are implicated in inflammatory diseases and cancers.[6]
The general strategy involves a two-step functionalization, leveraging the orthogonal reactivity described above:
-
Suzuki Coupling: An aryl or heteroaryl group is first installed at the C-3 position via a Suzuki reaction at the C-Br bond.
-
Nucleophilic Substitution: The resulting intermediate is then reacted with a nucleophile (often an amine) to displace the chloride at the C-2 position, leading to a highly decorated pyridine core.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling at the C-3 position, based on established methods for halopyridines.
Materials:
-
4-Amino-3-bromo-2-chloropyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-Amino-3-bromo-2-chloropyridine, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a typical Buchwald-Hartwig amination at the C-3 position.[5]
Materials:
-
4-Amino-3-bromo-2-chloropyridine (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., BINAP or Xantphos, 4-8 mol%)
-
Strong Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst, ligand, and base.
-
Reagent Addition: Add the 4-Amino-3-bromo-2-chloropyridine, the amine, and the anhydrous solvent.
-
Reaction: Seal the flask and heat the mixture with stirring (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an appropriate solvent like diethyl ether or ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Conclusion
4-Amino-3-bromo-2-chloropyridine is a strategically designed building block whose value lies in the predictable and orthogonal reactivity of its functional groups. The electron-deficient nature of the pyridine ring activates the C-2 chloro substituent for nucleophilic aromatic substitution, while the greater lability of the C-3 bromo substituent allows for selective palladium-catalyzed cross-coupling. This well-defined reactivity profile makes it an invaluable tool for medicinal chemists, enabling the efficient and controlled construction of complex, highly substituted heterocyclic systems that are central to the discovery of novel therapeutics, particularly in the field of kinase inhibitors.
References
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Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synfacts, 9(8), 0842. Retrieved from [Link]
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4-Amino-3-bromo-2-chloropyridine, 97+%. (n.d.). Fisher Scientific. Retrieved from [Link]
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4-Amino-3-bromo-2-chloropyridine. (2017, July 19). Anhui Haiheng Pharmaceutical Co., Ltd. Retrieved from [Link]
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4-AMINO-3-BROMO-2-CHLOROPYRIDINE. (n.d.). Research Scientific. Retrieved from [Link]
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4-Amino-3-Bromo-2-Chloropyridine CAS 215364-85-5 Purity >98.0% (GC) Factory. (n.d.). Ruifu Chemical. Retrieved from [Link]
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3-Bromo-5-chloropyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]
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3-Bromo-4-chloropyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]
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3-Amino-2-bromo-5-chloropyridine. (n.d.). PubChem. Retrieved from [Link]
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3-Amino-2-bromo-6-chloropyridine. (n.d.). PubChem. Retrieved from [Link]
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3-Chloropyridin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1138. Retrieved from [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
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3-bromo-2-chloropyridin-4-amine. (n.d.). PubChem. Retrieved from [Link]
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